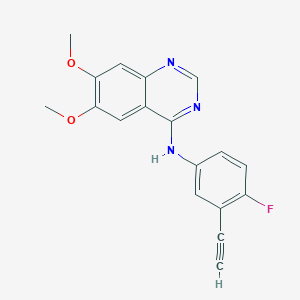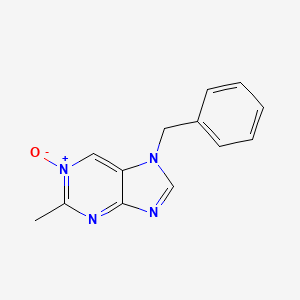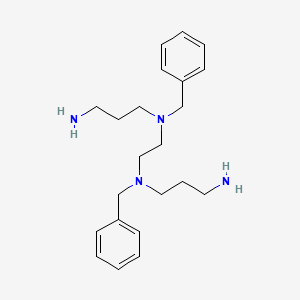![molecular formula C16H11N3O4S B14263775 Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- CAS No. 156809-43-7](/img/structure/B14263775.png)
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzamide group, a nitrophenyl group, and a thiazolidinylidene moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction proceeds through an acylation mechanism, where the amine group of 4-nitroaniline attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis techniques to ensure high yield and purity. The process often includes the use of advanced reactors and optimized reaction conditions to facilitate the acylation reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and thiazolidinylidene derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro and thiazolidinylidene derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamide and nitrophenyl products.
Aplicaciones Científicas De Investigación
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The presence of the nitrophenyl and thiazolidinylidene groups enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)benzamide: Shares the nitrophenyl and benzamide groups but lacks the thiazolidinylidene moiety.
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Contains additional methoxy groups, which alter its chemical properties and reactivity.
N-(4-Aminophenyl)benzamide: Features an amino group instead of a nitro group, resulting in different reactivity and applications.
Uniqueness
Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]- is unique due to the presence of the thiazolidinylidene moiety, which imparts distinct chemical properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in scientific research .
Propiedades
Número CAS |
156809-43-7 |
|---|---|
Fórmula molecular |
C16H11N3O4S |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
N-[3-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C16H11N3O4S/c20-14-10-24-16(17-15(21)11-4-2-1-3-5-11)18(14)12-6-8-13(9-7-12)19(22)23/h1-9H,10H2 |
Clave InChI |
BOPAGURYWUSDGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)






![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)

![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)

